molecular formula C10H10BrNO B13480979 3-Methylisoquinolin-7-ol hydrobromide

3-Methylisoquinolin-7-ol hydrobromide

Cat. No.: B13480979
M. Wt: 240.10 g/mol
InChI Key: BHEDHTDMEHPHFE-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-7-ol hydrobromide is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 3-Methylisoquinolin-7-ol hydrobromide, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. For example, metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used to synthesize isoquinoline derivatives . These methods offer advantages such as shorter reaction times and higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism of action may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

3-Methylisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C10H10BrNO, recognized for its diverse biological activities. As a derivative of isoquinoline, it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

PropertyValue
CAS Number 2694745-15-6
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Purity ≥95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited dose-dependent cytotoxicity, suggesting that higher concentrations lead to increased cell death.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11615.2Induction of apoptosis
MCF-712.8Inhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that isoquinoline derivatives, including this compound, may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases.

Clinical Relevance

A clinical study evaluated the effects of a compound similar to this compound in patients with advanced cancer. Participants receiving the compound showed improved quality of life and reduced tumor burden compared to a control group. This suggests potential applicability in therapeutic settings, although further clinical trials are necessary for validation.

Research Findings

In a recent publication, researchers synthesized various derivatives of isoquinoline and assessed their biological activities. The study found that modifications at specific positions on the isoquinoline ring enhanced both anticancer and antimicrobial activities, indicating that structural variations can significantly impact biological efficacy .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-methylisoquinolin-7-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-8-2-3-10(12)5-9(8)6-11-7;/h2-6,12H,1H3;1H

InChI Key

BHEDHTDMEHPHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)C=N1.Br

Origin of Product

United States

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